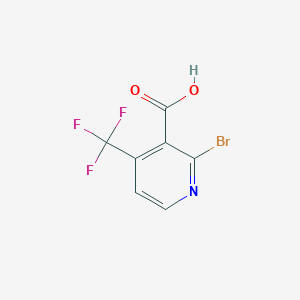

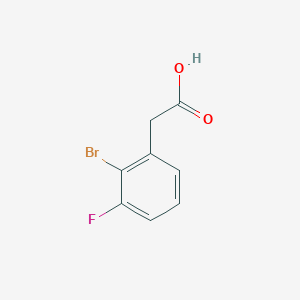

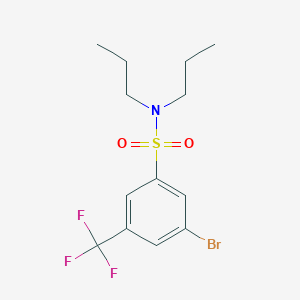

![molecular formula C14H8O4 B1331649 3-Oxo-3H-benzo[f]chromen-2-carbonsäure CAS No. 4361-00-6](/img/structure/B1331649.png)

3-Oxo-3H-benzo[f]chromen-2-carbonsäure

Übersicht

Beschreibung

3-Oxo-3H-benzo[f]chromene-2-carboxylic acid is a useful research compound. Its molecular formula is C14H8O4 and its molecular weight is 240.21 g/mol. The purity is usually 95%.

BenchChem offers high-quality 3-Oxo-3H-benzo[f]chromene-2-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Oxo-3H-benzo[f]chromene-2-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

3-Oxo-3H-benzo[f]chromen-2-carbonsäure: Eine umfassende Analyse der wissenschaftlichen Forschungsanwendungen

Antiproliferatives Mittel in der Krebsforschung: Diese Verbindung wurde auf ihr Potenzial als antiproliferatives Mittel gegen menschliche nicht-kleinzellige Lungenkrebszellinien (NSCLC) wie A549 und NCI-H460 untersucht. Derivate der this compound haben vielversprechende Ergebnisse bei der Hemmung der Proliferation dieser Krebszellen gezeigt .

Fluoreszenzstudien: Die Derivate der Verbindung wurden für Fluoreszenzstudien synthetisiert, die in verschiedenen Forschungsanwendungen, einschließlich Bioimaging und molekularen Sonden, von entscheidender Bedeutung sind .

Wechselwirkung mit Metallionen: Es wurden Untersuchungen zur Wechselwirkung von this compound mit Metallionen wie Eu(III) durchgeführt. Solche Studien sind wichtig, um das potenzielle Einsatzgebiet der Verbindung bei der Herstellung komplexer Moleküle mit spezifischen Eigenschaften zu verstehen .

Analyse der Lösungsmittel Eignung: Studien haben sich auch darauf konzentriert, die am besten geeigneten Lösungsmittel für die Verfolgung der Emissionsbanden für Metallionenkomplexe mit dieser Verbindung zu finden. Methanol und DMSO wurden als geeignete Lösungsmittel für solche spektroskopischen Studien identifiziert .

Synthese von Derivaten: Die Verbindung dient als Schlüsselzwischenprodukt bei der Synthese verschiedener Derivate, die unterschiedliche Eigenschaften und potenzielle Anwendungen in der wissenschaftlichen Forschung besitzen .

Traditionelle Medizin: Obwohl nicht direkt mit this compound verwandt, wurden Chromene im Allgemeinen in traditionellen Medikamenten zur Behandlung von Krankheiten wie Ruhr, Gonorrhö und Syphilis verwendet. Dies unterstreicht die größere Bedeutung von Chromenverbindungen in der medizinischen Chemie .

Safety and Hazards

Wirkmechanismus

Target of Action

It has been reported that this compound exhibits significant fluorescence properties , suggesting potential interactions with various biological targets.

Mode of Action

It has been suggested that this compound may interact with its targets through a mechanism involving photoinduced electron transfer (pet)

Biochemical Pathways

The specific biochemical pathways affected by 3-Oxo-3H-benzo[f]chromene-2-carboxylic acid are currently unknown . Given its potential as a fluorescence compound , it may be involved in pathways related to cellular signaling or other processes that can be monitored using fluorescence techniques.

Result of Action

One study suggests that a derivative of this compound can induce a dose- and time-dependent proliferation inhibition of a549 and nci-h460 cells , indicating potential antitumor activity.

Action Environment

The action of 3-Oxo-3H-benzo[f]chromene-2-carboxylic acid may be influenced by various environmental factors. For instance, the compound’s fluorescence properties can be traced in certain solvents such as methanol and DMSO , suggesting that the solvent environment may affect its action, efficacy, and stability.

Biochemische Analyse

Biochemical Properties

3-Oxo-3H-benzo[f]chromene-2-carboxylic acid plays a crucial role in biochemical reactions, particularly in its interactions with enzymes, proteins, and other biomolecules. It has been found to interact with sodium ions, acting as a chemosensor through a chelation quenched fluorescence (CHQF) phenomenon . This interaction is selective towards sodium ions, with a binding stoichiometry of 1:2 and involves photoinduced electron transfer (PET) mechanisms . Additionally, derivatives of this compound have shown antiproliferative activity against human non-small cell lung cancer cell lines by inducing apoptosis and arresting the cell cycle .

Cellular Effects

The effects of 3-Oxo-3H-benzo[f]chromene-2-carboxylic acid on various types of cells and cellular processes are profound. It influences cell function by inducing dose- and time-dependent proliferation inhibition in A549 and NCI-H460 human non-small cell lung cancer cells . This compound elevates intracellular reactive oxygen species (ROS) levels, leading to apoptosis and cell cycle arrest . These effects suggest its potential as an antitumor agent.

Molecular Mechanism

At the molecular level, 3-Oxo-3H-benzo[f]chromene-2-carboxylic acid exerts its effects through several mechanisms. It binds to sodium ions, forming a complex that quenches fluorescence through the CHQF phenomenon . The compound’s interaction with sodium ions involves both oxidative and reductive PET mechanisms, which are confirmed by density functional theory (DFT) calculations . Additionally, its antiproliferative activity is mediated by inducing apoptosis and cell cycle arrest, which are crucial for its potential use in cancer therapy .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 3-Oxo-3H-benzo[f]chromene-2-carboxylic acid change over timeStudies have shown that its antiproliferative activity is dose- and time-dependent, indicating that prolonged exposure may enhance its efficacy . Detailed information on its degradation and long-term stability is limited.

Dosage Effects in Animal Models

The effects of 3-Oxo-3H-benzo[f]chromene-2-carboxylic acid vary with different dosages in animal models. While specific dosage studies in animal models are not extensively documented, its antiproliferative activity in cell lines suggests that higher doses may increase its efficacy

Metabolic Pathways

3-Oxo-3H-benzo[f]chromene-2-carboxylic acid is involved in metabolic pathways that include interactions with various enzymes and cofactors. Its role as a chemosensor for sodium ions indicates its involvement in ion transport and regulation

Transport and Distribution

Within cells and tissues, 3-Oxo-3H-benzo[f]chromene-2-carboxylic acid is transported and distributed through interactions with transporters and binding proteins. Its selective binding to sodium ions suggests that it may be localized in regions with high sodium ion concentrations . The compound’s localization and accumulation within specific cellular compartments are crucial for its function as a chemosensor and its antiproliferative activity.

Subcellular Localization

The subcellular localization of 3-Oxo-3H-benzo[f]chromene-2-carboxylic acid is essential for its activity and function. It is likely directed to specific compartments or organelles through targeting signals or post-translational modifications

Eigenschaften

IUPAC Name |

3-oxobenzo[f]chromene-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H8O4/c15-13(16)11-7-10-9-4-2-1-3-8(9)5-6-12(10)18-14(11)17/h1-7H,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMHHFZIWCLXRTA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC3=C2C=C(C(=O)O3)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H8O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50353290 | |

| Record name | 3-Oxo-3H-benzo[f]chromene-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50353290 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4361-00-6 | |

| Record name | 3-Oxo-3H-naphtho[2,1-b]pyran-2-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4361-00-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Oxo-3H-benzo[f]chromene-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50353290 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: Can 3-Oxo-3H-benzo[f]chromene-2-carboxylic acid be used for biological imaging?

A2: Potentially, yes. A derivative of 3-Oxo-3H-benzo[f]chromene-2-carboxylic acid, compound 6g, displays excellent fluorescence properties and low cytotoxicity. [] This combination makes it a promising candidate for development as a fluorescence probe in biological imaging applications.

Q2: How does 3-Oxo-3H-benzo[f]chromene-2-carboxylic acid interact with metal ions?

A3: Studies indicate that 3-Oxo-3H-benzo[f]chromene-2-carboxylic acid functions as a selective chemosensor for sodium ions (Na+). [] This interaction, characterized as Chelation Quenched Fluorescence (CHQF), occurs with a 1:2 binding stoichiometry. [] Density Functional Theory (DFT) calculations suggest that the interaction involves both oxidative and reductive Photoinduced Electron Transfer (PET) mechanisms. []

Q3: What is the significance of studying the interaction between 3-Oxo-3H-benzo[f]chromene-2-carboxylic acid and biomolecules like DNA?

A4: Research exploring the interaction of a Europium (III)- 3-Oxo-3H-benzo[f]chromene-2-carboxylic acid complex with DNA, nucleosides, and nucleotides provides valuable insights into potential binding mechanisms. [] This understanding is crucial for assessing potential applications in areas such as drug development and DNA targeting.

Q4: What spectroscopic data is available for 3-Oxo-3H-benzo[f]chromene-2-carboxylic acid?

A5: The compound has a characteristic yellow color and exhibits a melting point ranging from 235.6 to 236.7 °C. [] Spectroscopically, it displays maximum UV/Visible absorption (λmax) at 374 nm, an emission wavelength (λem) at 445 nm, and a Stokes shift of 71 nm in methanol. []

Q5: Has the structure of 3-Oxo-3H-benzo[f]chromene-2-carboxylic acid been confirmed?

A6: Yes, the structure of 3-Oxo-3H-benzo[f]chromene-2-carboxylic acid has been elucidated using a combination of spectroscopic data analysis and comparisons with existing literature. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

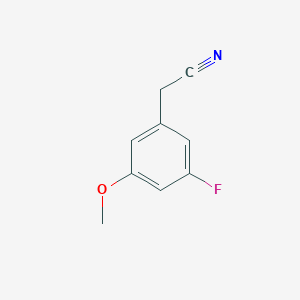

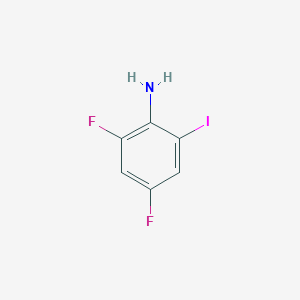

![4-{[5-(Trifluoromethyl)pyridin-2-yl]oxy}benzaldehyde](/img/structure/B1331582.png)

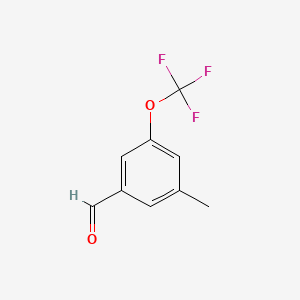

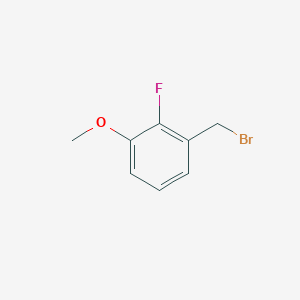

![3-{4-[5-(Trifluoromethyl)pyridin-2-yl]piperazin-1-yl}propanoic acid](/img/structure/B1331584.png)

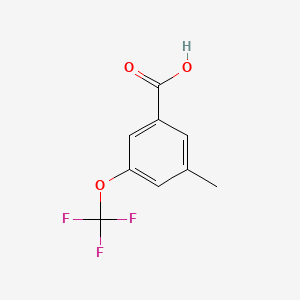

![4-{[4-(Trifluoromethyl)pyrimidin-2-yl]oxy}benzoic acid](/img/structure/B1331590.png)